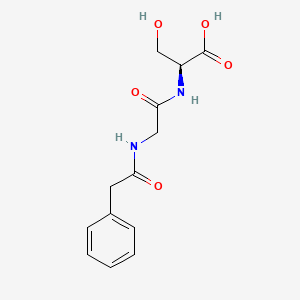
N-(Phenylacetyl)glycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylacetyl)glycyl-L-serine: is a synthetic dipeptide composed of phenylacetyl, glycyl, and L-serine residues. This compound has garnered attention due to its potential neuroprotective and nootropic properties. It is structurally related to other neuroactive peptides and has been studied for its effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl)glycyl-L-serine typically involves the coupling of phenylacetyl chloride with glycyl-L-serine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 40°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-(Phenylacetyl)glycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the peptide.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Acyl chlorides, alkyl halides
Major Products:
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols or amines
Substitution Products: Various substituted peptides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in modulating biological processes, particularly in the nervous system.
Medicine: Investigated for its neuroprotective and nootropic effects, potentially useful in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(Phenylacetyl)glycyl-L-serine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter systems, enhance neurotrophic factor expression, and protect neurons from oxidative stress and apoptosis. The compound may also influence calcium signaling pathways, contributing to its neuroprotective effects.
Comparison with Similar Compounds
N-(Phenylacetyl)glycyl-L-serine is similar to other neuroactive peptides such as:
N-phenylacetyl-glycyl-L-proline ethyl ether (GZK-111): Known for its neuroprotective activity and conversion to cyclo-L-prolylglycine in biological systems.
Cyclo-L-prolylglycine (CPG): Exhibits neuroprotective and nootropic properties.
Piracetam: A well-known nootropic with a different mechanism of action but similar cognitive-enhancing effects.
Uniqueness: this compound stands out due to its specific combination of phenylacetyl, glycyl, and L-serine residues, which confer unique pharmacological properties. Its ability to modulate multiple pathways in the nervous system makes it a promising candidate for further research and development.
Biological Activity
N-(Phenylacetyl)glycyl-L-serine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and metabolic pathways. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a dipeptide derivative that combines the amino acid L-serine with a phenylacetyl group. This modification can influence its pharmacological properties, including its interaction with neurotransmitter systems and metabolic pathways.
-
Neurotransmission :
- L-serine plays a critical role in neurotransmission, acting as a precursor for glycine and D-serine, which are co-agonists at the N-methyl-D-aspartate (NMDA) receptor. These interactions are crucial for synaptic plasticity and memory formation .
- The phenylacetyl modification may enhance the stability or bioavailability of the compound, potentially leading to improved efficacy in modulating NMDA receptor activity.
- Metabolic Effects :
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds related to L-serine. For instance, L-serine supplementation has shown promise in treating neurodevelopmental disorders associated with GRIN2B mutations, where patients exhibited improvements in cognitive and motor functions following treatment .
Case Studies
- A series of n-of-1 trials are currently underway to assess the effectiveness of L-serine in patients with GRIN2B-related neurodevelopmental disorders. These trials aim to provide robust evidence for its therapeutic potential by comparing outcomes against placebo controls over multiple cycles .
Data Table: Summary of Biological Activities
Experimental Studies
Experimental studies have shown that derivatives of serine can significantly affect neuronal plasticity and cognitive function. For example, compounds like Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) have been shown to enhance cognitive performance in animal models after ischemic injury, suggesting that similar mechanisms may apply to this compound .
Properties
CAS No. |
10251-03-3 |
|---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16N2O5/c16-8-10(13(19)20)15-12(18)7-14-11(17)6-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,17)(H,15,18)(H,19,20)/t10-/m0/s1 |
InChI Key |
MWUPDTKJSITTNH-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















